N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 487037-13-8) is a triazole-based acetohydrazide derivative with a complex structure featuring:
- A 4H-1,2,4-triazole core substituted at the 3-position with a sulfanyl group.
- 4-Methylphenyl and 4-methoxyphenyl groups at the 4- and 5-positions of the triazole ring, respectively.
- A furan-2-yl ethylidene moiety linked to the acetohydrazide group .
This structural framework is associated with diverse pharmacological activities observed in analogous compounds, including antimicrobial, antioxidant, and anti-inflammatory properties . The presence of electron-donating groups (e.g., methoxy and methyl) and sulfur-containing moieties may enhance solubility and redox activity, respectively .
Properties
Molecular Formula |
C24H23N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-16-6-10-19(11-7-16)29-23(18-8-12-20(31-3)13-9-18)27-28-24(29)33-15-22(30)26-25-17(2)21-5-4-14-32-21/h4-14H,15H2,1-3H3,(H,26,30)/b25-17+ |
InChI Key |
KWBPLJOZCJKAFN-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CO3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a triazole moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
Antimicrobial Properties
Research has indicated that compounds containing triazole and sulfanyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoles possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with enzyme activity critical for bacterial survival.
Antitumor Activity
Several studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported were in the low micromolar range, indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 5.0 |
| Triazole Derivative B | HeLa | 7.5 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example, the triazole ring can coordinate with metal ions in enzymes, thereby inhibiting their function. Additionally, the hydrazide moiety may contribute to the formation of reactive intermediates that induce apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Study 2: Anticancer Activity
In vitro tests on human breast cancer cells showed that treatment with N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated increased apoptosis rates in treated cells.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally similar acetohydrazide and triazole derivatives:
Electronic and Steric Effects
- In contrast, nitro () and chloro () substituents reduce electron density, which may increase reactivity or alter metabolic stability .
- Sulfur-Containing Linkages : The sulfanyl group in the triazole core is conserved across analogs and may participate in hydrogen bonding or redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
